molecular formula C9H9FN2 B1450478 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 1505202-44-7

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No. B1450478
M. Wt: 164.18 g/mol
InChI Key: VVTHGFWPHULWBD-UHFFFAOYSA-N
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Description

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C9H9FN2 . It has a molecular weight of 164.18 . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives, including 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, have been synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is defined by its InChI code: 1S/C9H9FN2/c1-6-11-8-4-3-7 (10)5-9 (8)12 (6)2/h3-5H,1-2H3 . This indicates the presence of a fluorine atom at the 6th position and two methyl groups at the 1st and 2nd positions of the imidazole ring.

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

6-fluoro-1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTHGFWPHULWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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